3-Methylquinolin-8-ol
Overview
Description
3-Methylquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound It is known for its unique chemical structure, which includes a quinoline ring with a hydroxyl group at the 8th position and a methyl group at the 3rd position
Mechanism of Action
Target of Action
3-Methylquinolin-8-ol is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline derivatives have been known to interact with a wide range of targets, including various enzymes and receptors, contributing to their diverse biological and pharmaceutical activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interaction between this compound and its targets, and the resulting changes, would require further investigation.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. These properties play a crucial role in determining the bioavailability of a compound. Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Given its structural similarity to other quinoline derivatives, it may exhibit a range of biological and pharmaceutical activities . The specific effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s storage temperature is typically at room temperature , suggesting that it may be stable under these conditions.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that the transport and distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can significantly affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. The specific conditions for synthesizing this compound may vary, but generally, the reaction is carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-Methylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and studies.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Due to its potential biological activities, this compound is studied for its anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Comparison with Similar Compounds
Quinolin-8-ol: Lacks the methyl group at the 3rd position, which may affect its reactivity and biological activity.
2-Methylquinolin-8-ol: The methyl group is at the 2nd position, leading to different chemical properties and reactivity.
4-Hydroxyquinoline: The hydroxyl group is at the 4th position, resulting in distinct chemical behavior.
Uniqueness: 3-Methylquinolin-8-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPOFWYKNOUJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402027 | |
Record name | 3-methylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75457-13-5 | |
Record name | 3-methylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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